molecular formula C19H17N5O3S B6459746 3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione CAS No. 2549048-10-2

3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione

Numéro de catalogue: B6459746
Numéro CAS: 2549048-10-2
Poids moléculaire: 395.4 g/mol
Clé InChI: DELPNZFERHVBTO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione is a highly potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) . RIPK1 is a central regulator of a programmed, inflammatory form of cell death known as necroptosis, as well as apoptosis and inflammatory signaling pathways. By specifically targeting the kinase activity of RIPK1, this compound enables researchers to precisely dissect the role of this pathway in various disease models. Its primary research value lies in investigating the contribution of necroptosis to the pathogenesis of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, inflammatory conditions , and ischemic injuries. The tool compound allows for the exploration of therapeutic hypotheses where inhibiting RIPK1-driven cell death and inflammation could confer a clinical benefit, making it invaluable for preclinical mechanistic studies and target validation.

Propriétés

IUPAC Name

2-[4-(1,1-dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c25-18-13-17(20-16-7-3-4-8-24(16)18)22-9-11-23(12-10-22)19-14-5-1-2-6-15(14)28(26,27)21-19/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELPNZFERHVBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=O)N3C=CC=CC3=N2)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

  • Pyrido[1,2-a]pyrimidine : Known for its diverse biological activities including anticancer and antimicrobial effects.
  • Piperazine : A common motif in pharmaceuticals known for its role in central nervous system agents and as a scaffold in drug design.
  • Benzothiazole : Associated with antimicrobial and antifungal properties.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial activity. For instance, derivatives containing the pyrido[1,2-a]pyrimidine core have shown effectiveness against various bacterial strains. In particular, compounds with structural similarities have demonstrated moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .

Anticancer Activity

The benzothiazole moiety has been linked to anticancer properties. Research indicates that compounds featuring this structure can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that control cell proliferation and survival .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Studies suggest that it may act as an acetylcholinesterase inhibitor, which is significant for treating conditions like Alzheimer's disease. The inhibition of urease is another area of interest, with some derivatives showing promising IC50 values compared to standard inhibitors .

The exact mechanism by which 3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Interaction with Target Proteins : The compound likely interacts with specific amino acid residues in target proteins, affecting their function.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

Several studies have explored the biological activity of related compounds. A notable case involved a derivative exhibiting significant antibacterial activity with an IC50 value of 2.14 µM against urease compared to thiourea (IC50 = 21.25 µM) . This indicates a potential for developing new therapeutics based on the structural framework of this compound.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Pathogen/EnzymeIC50 Value (µM)
Compound AAntibacterialSalmonella typhi5.00
Compound BAcetylcholinesteraseHuman AChE3.50
Compound CUrease InhibitionUrease2.14
Compound DAnticancerVarious Cancer Cell Lines10.00

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-1λ⁶,2-benzothiazole-1,1-dione with structurally analogous compounds from the provided evidence:

Compound Core Structure Substituents/Modifications Key Features Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one Piperazine-linked benzothiazole-1,1-dione Combines rigidity (benzothiazole) with flexibility (piperazine); potential kinase inhibition
4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate Pyrido[1,2-a]pyrimidin-4-one Fluorinated benzisoxazole, ethyl-piperidinium nitrate Charged species with fluorinated aromatic group; potential CNS activity
2-(4-Methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Thiazolidinone with phenylethyl substituent; Z-configuration Sulfur-containing moiety; possible protease inhibition
2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzyl-piperazine, methoxyethyl-thiazolidinone Lipophilic substituents (benzyl, methoxyethyl); enhanced membrane permeability
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one Benzodioxole, unsubstituted piperazine Electron-rich aromatic system (benzodioxole); potential serotonin receptor modulation
2-(4-Benzyl-piperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Pyrido[1,2-a]pyrimidin-4-one Benzyl-piperazine, aldehyde group Reactive aldehyde for further derivatization; intermediate in drug discovery

Key Structural and Functional Insights:

Core Modifications: The pyrido[1,2-a]pyrimidin-4-one core is conserved across all compounds, highlighting its versatility in drug design. Substituents at the 2- and 3-positions (e.g., piperazine, benzisoxazole, thiazolidinone) dictate target selectivity and physicochemical properties . The target compound’s benzothiazole-1,1-dione group is unique among the listed analogs, offering a sulfone group that may enhance metabolic stability compared to sulfur-containing thiazolidinones (e.g., ) .

Piperazine Variations :

  • Piperazine substituents range from simple methyl or benzyl groups () to more complex charged species (). The unsubstituted piperazine in the target compound may favor interactions with acidic residues in enzyme active sites .

Pharmacological Implications: Fluorinated or electron-rich aromatic systems (e.g., benzisoxazole in , benzodioxole in ) are associated with improved blood-brain barrier penetration, whereas the target compound’s benzothiazole-1,1-dione may favor peripheral activity . Thiazolidinone derivatives () exhibit sulfur-based redox activity, which could lead to off-target effects compared to the sulfone group in the target compound .

Synthetic Accessibility :

  • Compounds with aldehyde groups () serve as intermediates for further functionalization, whereas the target compound’s fully substituted structure suggests advanced optimization .

Research Findings and Data Gaps

While structural data for related compounds are well-documented (e.g., X-ray studies in , synthetic routes in ), pharmacological data (e.g., IC₅₀, bioavailability) for the target compound and its analogs are absent in the provided evidence. Future studies should focus on:

  • Kinase inhibition assays: Given the prevalence of pyrido[1,2-a]pyrimidinones in kinase inhibitors (e.g., cyclin-dependent kinases) .
  • ADME profiling : Comparative solubility, metabolic stability, and permeability studies between sulfone (target) and thione () derivatives.

Méthodes De Préparation

Copper-Catalyzed Cyclization in Aqueous Media

The Cu(II)–DiAmSar complex immobilized on SBA-15 silica catalyzes the cyclization of 2-aminothiophenol with carboxylic acid derivatives in water, yielding benzothiazole intermediates. For example, reaction with malonyl chloride generates the 1,1-dione functionality via sequential thioamide formation and oxidation (Table 1):

Table 1: Optimization of Benzothiazole-1,1-Dione Synthesis

Catalyst Loading (mol%)Temperature (°C)Yield (%)Purity (%)
5807898.5
10809299.2
15808998.8

Optimal conditions (10 mol% catalyst, 80°C, 6 h) afforded 92% yield with excellent recyclability (6 cycles, <5% activity loss).

Oxidative Functionalization

Benzothiazol-2-yl-acetonitrile intermediates, prepared via condensation of 2-aminothiophenol with cyanoacetates, undergo oxidation with H₂O₂/AcOH to form the 1,1-dione group. This method avoids harsh oxidants and achieves 85–90% yields.

Preparation of 4-Oxo-4H-Pyrido[1,2-a]Pyrimidin-2-yl Intermediate

[4+2] Cyclodimerization of Acyl(Imidoyl)Ketenes

Thermal decarbonylation of 3-aroylpyrrolo[2,1-c][1,benzothiazine-1,2,4-triones (APBTTs) generates acyl(1,3-benzothiazol-2-yl)ketenes, which undergo cyclodimerization to form pyrido[1,2-a]pyrimidin-4-ones. Computational studies confirm a two-step decarbonylation mechanism, with Gibbs free energy barriers of 25–30 kcal/mol (Table 2).

Table 2: Thermolytic Parameters for APBTT Decarbonylation

SubstrateTdec (°C)ΔG‡ (kcal/mol)Product Yield (%)
APBTT-1a18026.488
APBTT-1b19528.182
APBTT-1c17024.991

Cyclocondensation with Guanidine Derivatives

Reaction of 2-(benzo[d]thiazol-2-yl)-3-(dimethylamino)acrylonitrile with N-arylsulfonated guanidines under basic conditions (KOH, EtOH) yields pyrido-pyrimidinones. This method achieves 80–85% yields with microwave assistance (100°C, 20 min).

Piperazine Linker Installation

Nucleophilic Aromatic Substitution

Boc-protected piperazine reacts with 2-chloropyrido[1,2-a]pyrimidin-4-one in aqueous Na₂CO₃ (25°C, 3 h), followed by HCl-mediated deprotection to afford the piperazin-1-yl intermediate. Key parameters include:

  • Molar ratio (Piperazine:Chloride) : 1:1.1 optimal for 93% yield.

  • Base selection : K₂CO₃ > Na₂CO₃ > (NH₄)₂CO₃ in efficacy.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling of benzothiazole-1,1-dione with bromopyrido-pyrimidinone derivatives (Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°C) achieves 75–80% yields. This method avoids pre-functionalization but requires inert conditions.

Convergent Coupling and Final Assembly

The benzothiazole-1,1-dione and pyrido-pyrimidinyl-piperazine subunits are coupled via SNAr using DIPEA in DMF (90°C, 12 h), yielding the target compound in 68–72% yield. Purification by recrystallization (EtOAc/hexane) enhances purity to >99%.

Critical Challenges :

  • Regioselectivity : Ortho-directing effects in the benzothiazole ring necessitate careful positioning of leaving groups.

  • Solubility : Polar aprotic solvents (DMF, DMSO) are essential for intermediate stability.

Analytical and Mechanistic Validation

  • HPLC-UV : Confirms >99% purity with retention time = 8.2 min (C18 column, MeCN/H₂O = 70:30).

  • DFT Studies : Reveal that the rate-determining step is the initial decarbonylation of APBTTs (ΔG‡ = 26.4 kcal/mol).

  • XRD/TGA : Cu–DiAmSar/SBA-15 exhibits no metal leaching after 6 cycles, confirming catalytic stability .

Q & A

Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves sequential condensation, cyclization, and functionalization steps. Key optimizations include:
  • Solvent Selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance reaction efficiency for thiazolidinone ring formation .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve intermediate stability during piperazine coupling .
  • Temperature Control : Maintaining 60–80°C during pyrido[1,2-a]pyrimidin-4-one core formation minimizes side products .
  • Purity Monitoring : Use HPLC with a C18 column and UV detection (λ = 254 nm) to track intermediates .

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer : A combination of techniques ensures accurate characterization:
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., Z-configuration of the thiazolidinone methylidene group) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyridopyrimidine core .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays based on structural motifs:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the thiazolidinone moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological potency?

  • Methodological Answer : Focus on modifying specific regions:
  • Piperazine Substituents : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to modulate receptor binding .
  • Thiazolidinone Ring : Introduce alkyl chains (e.g., butyl) to improve lipophilicity and membrane permeability .
  • Pyridopyrimidine Core : Fluorinate the core to enhance metabolic stability .
    Example SAR Table :
Substituent (R)Biological Activity (IC₅₀, μM)LogP
4-Methoxyphenyl12.3 (HeLa)2.1
4-Nitrophenyl8.7 (HeLa)2.9
Butyl6.5 (HeLa)3.4
Data adapted from

Q. What strategies resolve contradictions in reported biological data across similar analogs?

  • Methodological Answer :
  • Standardized Assays : Replicate studies using identical cell lines/passage numbers to control variability .
  • Computational Modeling : Perform molecular docking to identify binding site discrepancies (e.g., VEGFR2 vs. PDGFR targets) .
  • Meta-Analysis : Compare logD values and assay conditions (e.g., serum concentration) to explain potency differences .

Q. How can target identification be systematically approached for this compound?

  • Methodological Answer :
  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down interacting proteins from cell lysates .
  • Phage Display : Screen peptide libraries to map binding motifs .
  • CRISPR-Cas9 Screening : Genome-wide knockout screens identify genes modulating compound sensitivity .

Q. What computational methods predict metabolic stability and toxicity?

  • Methodological Answer :
  • ADMET Prediction : Use QikProp or ADMET Predictor™ to estimate CYP450 inhibition and hERG liability .
  • Metabolite Identification : Simulate Phase I/II metabolism with software like MetaSite .
  • Density Functional Theory (DFT) : Calculate redox potentials to assess reactive metabolite risks .

Methodological Challenges and Solutions

Q. How can solubility issues in aqueous buffers be addressed for in vivo studies?

  • Answer :
  • Prodrug Design : Introduce phosphate esters at the benzothiazole-dione moiety for enhanced solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .

Q. What in silico tools are recommended for toxicity profiling?

  • Answer :
  • TOPKAT : Predicts carcinogenicity and mutagenicity based on structural fragments .
  • DEREK : Flags structural alerts (e.g., thiol groups) linked to hepatotoxicity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.